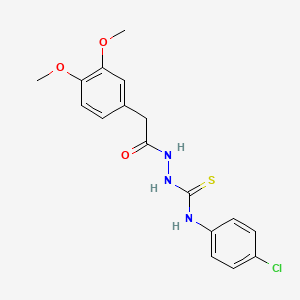

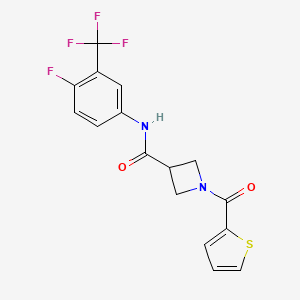

![molecular formula C17H17N3O2S3 B2496596 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide CAS No. 893984-96-8](/img/structure/B2496596.png)

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds typically involves multistep reactions, including Vilsmeier-Haak reactions, interaction with aminoguanidine hydrochloride, and treatments with potassium thiocyanate in the presence of bromine in acetic acid. These methods lead to derivatives with high antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, comparable to that of known antibacterial agents like sulfamethoxazole and Norfloxacin (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000).

Molecular Structure Analysis

Structural analysis through methods such as NMR, IR, and elemental analysis confirms the complex nature of these molecules. The precise arrangement of the imidazo[2,1-b]thiazole core, sulfonamide functionalities, and additional substituents play a crucial role in the biological activity and physical properties of these compounds (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Applications De Recherche Scientifique

Organic Synthesis and Chemical Properties

- One-Pot Synthesis Techniques : Research has developed a one-pot, two-stage method for synthesizing heterocyclic compounds like imidazo[2,1-b]thiazoles, highlighting a strategic approach to generating these structures without the need for isolating intermediates. A tentative mechanism for the formation of these compounds has been proposed, emphasizing the synthetic utility of such methodologies in creating complex sulfonamide derivatives (Rozentsveig et al., 2013).

Antimicrobial and Anti-inflammatory Activities

- Antibacterial Activity : Studies have shown that certain sulfonamide derivatives exhibit high degrees of antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, comparable to established antibiotics. This suggests the compound’s utility in addressing bacterial infections (Gadad et al., 2000).

- Anti-inflammatory Potential : Sulfonamide derivatives have been synthesized and evaluated for their anti-inflammatory activity, indicating their possible therapeutic applications in treating inflammation-related conditions. This includes research into regioisomers of dihydroimidazo[2,1-b]thiazole showing inhibitory effects on edema, suggesting the compound's relevance in developing anti-inflammatory treatments (Shilcrat et al., 1991).

Applications in Fluorescent Probing

- Detection of Thiophenols : The compound has been implicated in the design of fluorescent probes for selective discrimination of thiophenols over aliphatic thiols, demonstrating its potential in environmental and biological sciences for sensitive and selective detection techniques. This application relies on its intramolecular charge transfer characteristics, underscoring the compound’s versatility beyond medicinal chemistry (Wang et al., 2012).

Mécanisme D'action

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various targets .

Mode of Action

Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Imidazole-containing compounds are known to interact with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The compound’s structure suggests that it may have good solubility and permeability properties, which could impact its bioavailability .

Result of Action

Imidazole-containing compounds are known to have a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Propriétés

IUPAC Name |

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-ethylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S3/c1-2-14-7-8-16(24-14)25(21,22)19-13-5-3-12(4-6-13)15-11-20-9-10-23-17(20)18-15/h3-8,11,19H,2,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZAXGYDFHWPKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4CCSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

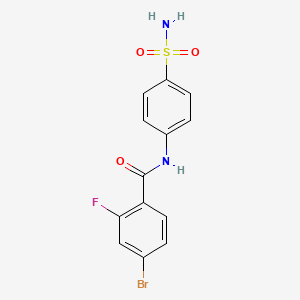

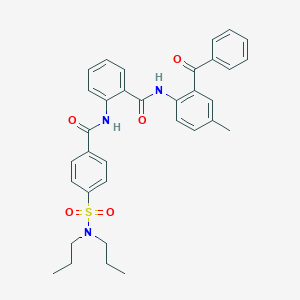

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide](/img/structure/B2496514.png)

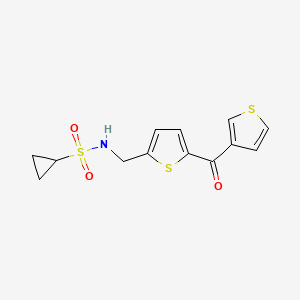

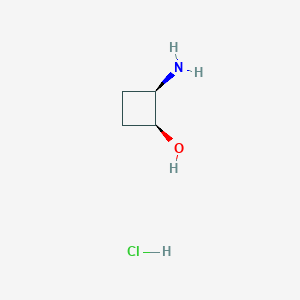

![ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}acetate](/img/structure/B2496524.png)

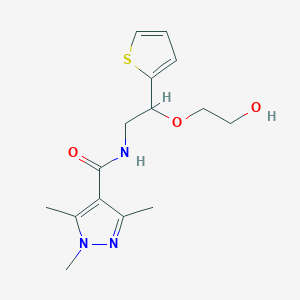

![Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate](/img/structure/B2496525.png)

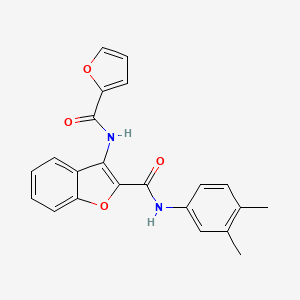

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)prop-2-en-1-one oxalate](/img/structure/B2496530.png)

![5-bromo-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2496533.png)

![2-chloro-N'-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2496534.png)